molecular formula C7H9BrF2N4 B6645272 N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine

N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine

Cat. No. B6645272
M. Wt: 267.07 g/mol
InChI Key: FHUZOSIKUXCIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine, also known as BDF-8634, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine binds to the ATP-binding site of CK2 and inhibits its activity by preventing the transfer of phosphate groups to target proteins. This leads to the disruption of CK2-dependent signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to selectively inhibit CK2 activity in cancer cells without affecting normal cells. This selectivity is attributed to the overexpression of CK2 in cancer cells compared to normal cells. N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine is its selectivity for CK2, which minimizes off-target effects. Another advantage is its ability to induce apoptosis in cancer cells, which is a desirable outcome for cancer therapy. However, one limitation of N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine is its relatively low potency compared to other CK2 inhibitors. Another limitation is the lack of clinical trials to evaluate its safety and efficacy in humans.

Future Directions

For N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine include improving its potency and selectivity for CK2, as well as evaluating its safety and efficacy in clinical trials. N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine may also have potential applications in other diseases where CK2 is implicated, such as neurodegenerative disorders and viral infections. Additionally, N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine may be used in combination with other anti-cancer agents to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine involves the reaction of 5-bromopyrimidine-2-carboxylic acid with 2,2-difluoro-1,3-propanediamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine as a white solid.

Scientific Research Applications

N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to selectively inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 has also been implicated in the development and progression of cancer, making it an attractive target for cancer therapy. N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine has been tested in vitro and in vivo in various cancer cell lines and animal models, demonstrating its potential as an anti-cancer agent.

properties

IUPAC Name

N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N4/c8-5-1-12-6(13-2-5)14-4-7(9,10)3-11/h1-2H,3-4,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUZOSIKUXCIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NCC(CN)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.